molecular formula C17H14F3N3O2 B498835 N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide CAS No. 478030-69-2

N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B498835
CAS No.: 478030-69-2
M. Wt: 349.31g/mol
InChI Key: ISLDFISPMWFHMA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide: is a synthetic organic compound that features a benzimidazole core substituted with a trifluoromethyl group and an acetamide linkage to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as 2-(trifluoromethyl)benzoic acid, under acidic conditions.

    Acetamide Formation: The acetamide linkage is introduced by reacting the benzimidazole derivative with chloroacetyl chloride in the presence of a base like triethylamine.

    Methoxyphenyl Substitution: Finally, the methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the acetamide intermediate reacts with 4-methoxyaniline.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzimidazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage or the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide depends on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist. The trifluoromethyl group and benzimidazole core are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-[1H-benzimidazol-1-yl]acetamide: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.

    N-(4-methoxyphenyl)-2-[2-chloro-1H-benzimidazol-1-yl]acetamide: Substitutes the trifluoromethyl group with a chlorine atom, potentially altering its reactivity and biological effects.

    N-(4-methoxyphenyl)-2-[2-methyl-1H-benzimidazol-1-yl]acetamide: Contains a methyl group instead of the trifluoromethyl group, which may affect its pharmacokinetic properties.

Uniqueness

The presence of the trifluoromethyl group in N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide imparts unique electronic and steric properties, enhancing its stability and potentially increasing its biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c1-25-12-8-6-11(7-9-12)21-15(24)10-23-14-5-3-2-4-13(14)22-16(23)17(18,19)20/h2-9H,10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLDFISPMWFHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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